2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
CAS No.:
Cat. No.: VC17684465
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carbonitrile |
| Standard InChI | InChI=1S/C9H13N3O/c1-3-5(2)7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12) |
| Standard InChI Key | UGFWBCFNKADDHY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1C(=C(C(=N1)N)C#N)O |
Introduction
Molecular Structure and Nomenclature
Core Structural Features
2-Amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile belongs to the pyrrolidine-2-one family, featuring a partially saturated five-membered ring with one nitrogen atom. The sec-butyl group at position 5 introduces steric bulk, while the electron-withdrawing nitrile and ketone groups at positions 3 and 4 create distinct electronic environments. The amino group at position 2 enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carbonitrile | |
| Molecular Formula | C₉H₁₃N₃O | |
| Molecular Weight | 179.22 g/mol | |
| SMILES | CCC(C)C1C(=C(C(=N1)N)C#N)O | |
| InChIKey | UGFWBCFNKADDHY-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyrrole-3-carbonitriles exhibit characteristic signals:
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¹H NMR: Protons on the pyrrole ring resonate between δ 6.5–7.5 ppm, with sec-butyl CH₃ groups appearing as multiplets near δ 0.8–1.5 ppm .
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IR: Stretching vibrations for C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and NH₂ (~3300 cm⁻¹) confirm functional group presence .
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is synthesized via cyclocondensation reactions, typically employing β-ketonitriles and primary amines under acidic or basic conditions. VulcanChem reports optimized large-scale production using continuous flow reactors with immobilized catalysts, achieving yields >85% while minimizing byproducts like hydrolyzed nitriles.
Process Optimization
Key advancements include:
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Catalyst Design: Heterogeneous catalysts (e.g., zeolite-supported acids) improve regioselectivity, directing the sec-butyl group to position 5.
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Solvent Systems: Binary solvent mixtures (e.g., ethanol/water) enhance solubility of intermediates, reducing reaction times by 40% compared to single-phase systems.
Chemical Properties and Reactivity
Acid-Base Behavior
The amino group (pKa ≈ 8.2) and enolic hydroxyl (pKa ≈ 10.5) enable pH-dependent tautomerism. Under physiological conditions (pH 7.4), the molecule exists predominantly in the keto-amine form, facilitating hydrogen bonding with biological targets.
Functional Group Reactivity
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Nitrile Group: Undergoes hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄).
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Ketone: Participates in nucleophilic additions (e.g., Grignard reagents) and Schiff base formation with primary amines.
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Amino Group: Forms stable urea derivatives upon reaction with isocyanates, useful for prodrug development.
Biological Activities and Mechanisms
Anticancer Activity in Structural Analogs
While direct evidence for this compound is lacking, related 2-amino-pyrrole-3-carbonitriles demonstrate:
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Microtubule Disruption: Analogous compounds induce G2/M arrest in melanoma cells (IC₅₀ = 2.1–4.8 μM) .
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Anti-Angiogenic Effects: Inhibition of VEGF secretion by 60–75% in HUVEC cells at 10 μM .
Structural Analogs and Comparative Analysis
Table 2: Comparison with Key Analogous Compounds
Future Research Directions
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Mechanistic Studies: Elucidate exact molecular targets using CRISPR-Cas9 knockout screens.
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Formulation Development: Nanoencapsulation to overcome solubility limitations (logP = 1.2).
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Toxicological Profiling: Chronic toxicity studies in murine models to establish safety margins.
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